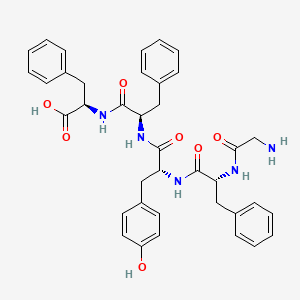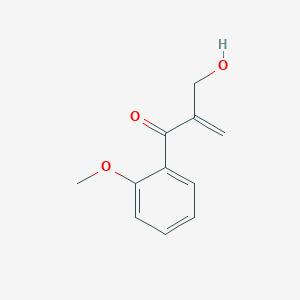
2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of formaldehyde. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of 2-(Formyl)-1-(2-methoxyphenyl)prop-2-en-1-one.
Reduction: Formation of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)propan-1-ol.
Substitution: Formation of 2-(Hydroxymethyl)-1-(2-halophenyl)prop-2-en-1-one.
科学的研究の応用
2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 2-(Hydroxymethyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 2-(Hydroxymethyl)-1-(2-methylphenyl)prop-2-en-1-one
Uniqueness
2-(Hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
648416-43-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12O3/c1-8(7-12)11(13)9-5-3-4-6-10(9)14-2/h3-6,12H,1,7H2,2H3 |
InChIキー |
VTIHGMUVMGGAGT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


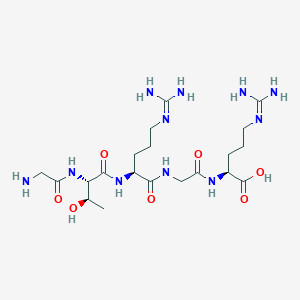
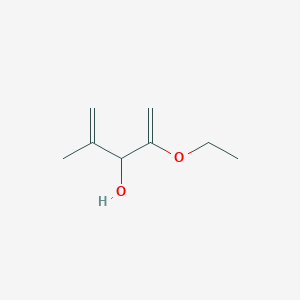
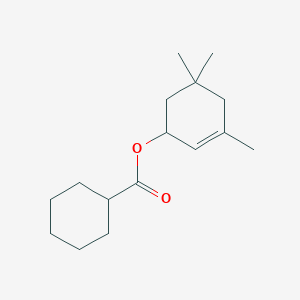
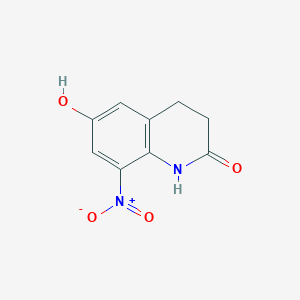

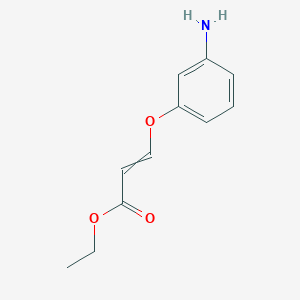
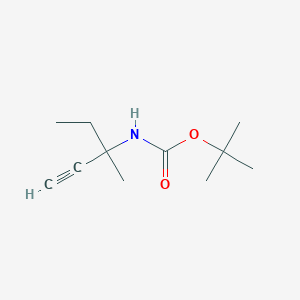


silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
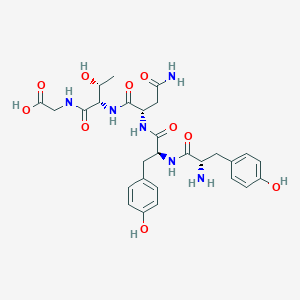
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
